![molecular formula C18H21NO2 B5789737 N-(2,3-dimethylphenyl)-3-isopropoxybenzamide](/img/structure/B5789737.png)
N-(2,3-dimethylphenyl)-3-isopropoxybenzamide
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Overview
Description
N-(2,3-dimethylphenyl)-3-isopropoxybenzamide, commonly known as DIMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIMP belongs to the class of benzamide derivatives and has been found to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of DIMP is not fully understood. However, it has been proposed that DIMP exerts its biological effects by modulating the activity of various enzymes and receptors in the body. For example, DIMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DIMP has also been reported to activate the GABA-A receptor, which plays a crucial role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
DIMP has been found to exert various biochemical and physiological effects in the body. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. DIMP has also been reported to increase the levels of antioxidants such as glutathione, which helps to reduce oxidative stress. Moreover, DIMP has been shown to improve cognitive function by enhancing the levels of acetylcholine, a neurotransmitter involved in learning and memory.
Advantages and Limitations for Lab Experiments
DIMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, DIMP exhibits a wide range of biological activities, making it a versatile tool for studying various diseases. However, DIMP also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of DIMP is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on DIMP. One potential area of investigation is the development of novel DIMP derivatives with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanism of action of DIMP and its potential therapeutic applications in various diseases. Additionally, the effects of DIMP on the microbiome and gut-brain axis should be explored, as recent studies have suggested that these factors play a crucial role in the regulation of various physiological processes.
Synthesis Methods
The synthesis of DIMP involves the reaction of 2,3-dimethylaniline with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields DIMP as a white crystalline solid with a melting point of 95-97°C. The purity of the compound can be determined by various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
DIMP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. DIMP has also been reported to possess anticancer properties by inhibiting the growth of cancer cells. Moreover, DIMP has been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12(2)21-16-9-6-8-15(11-16)18(20)19-17-10-5-7-13(3)14(17)4/h5-12H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHYIUABTHSKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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